molecular formula C8H15NO B14884465 5-Methyl-2-oxa-6-azaspiro[3.5]nonane

5-Methyl-2-oxa-6-azaspiro[3.5]nonane

Cat. No.: B14884465
M. Wt: 141.21 g/mol
InChI Key: VRBXIEKGFURPLJ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxa-6-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxa-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as Oxone® and formic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

5-Methyl-2-oxa-6-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-oxa-6-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with molecular targets such as enzymes. For instance, its binding to the active site of NQO1 involves hydrogen bonding and hydrophobic interactions, which facilitate the reduction of substrates . The spirocyclic structure provides metabolic robustness, enhancing its stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxa-6-azaspiro[35]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and binding properties

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methyl-2-oxa-6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-8(5-10-6-8)3-2-4-9-7/h7,9H,2-6H2,1H3

InChI Key

VRBXIEKGFURPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCN1)COC2

Origin of Product

United States

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